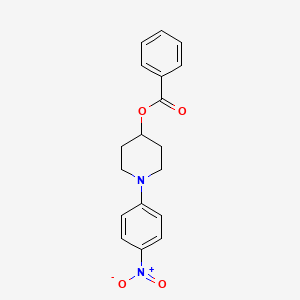

1-(4-Nitrophenyl)piperidin-4-yl benzoate

Description

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDFIUSNJBBKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 1-(4-Nitrophenyl)piperidin-4-yl benzoate

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-yl benzoate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidin-4-yl benzoate, a piperidine derivative of interest in medicinal chemistry and drug development. This document details its chemical structure, core physicochemical properties, proposed synthetic routes, and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics and potential.

Introduction and Core Compound Properties

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a chemical entity featuring a central piperidine ring functionalized with a 4-nitrophenyl group at the nitrogen atom and a benzoate ester at the 4-position. While specific experimental data for this exact molecule is not widely available in public literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a scaffold or intermediate in pharmaceutical research. This guide synthesizes information from related compounds and fundamental chemical principles to provide a thorough profile.

A summary of the core physicochemical properties, derived from its chemical structure, is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 342.35 g/mol |

| IUPAC Name | 1-(4-nitrophenyl)piperidin-4-yl benzoate |

| CAS Number | Not available |

Molecular Structure and Chemical Characteristics

The chemical structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is characterized by three key functional groups: a piperidine ring, a 4-nitrophenyl group, and a benzoate ester.

Caption: Chemical structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.

The piperidine ring provides a flexible, non-aromatic scaffold. The tertiary amine is a key feature, influencing the compound's basicity and potential for salt formation. The electron-withdrawing nature of the 4-nitrophenyl group significantly reduces the basicity of the piperidine nitrogen compared to an alkyl-substituted piperidine. The benzoate ester at the 4-position introduces a site for potential hydrolytic metabolism and provides a rigid, aromatic substituent.

Proposed Synthetic Pathways

Caption: Proposed two-step synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate.

Experimental Protocol: N-Arylation of Piperidin-4-ol

Causality: This step aims to introduce the 4-nitrophenyl group onto the piperidine nitrogen. A nucleophilic aromatic substitution reaction is a standard method for this transformation, with 1-fluoro-4-nitrobenzene being a common and reactive electrophile.

-

To a solution of piperidin-4-ol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(4-nitrophenyl)piperidin-4-ol.

Experimental Protocol: Esterification of 1-(4-Nitrophenyl)piperidin-4-ol

Causality: This final step forms the benzoate ester. The reaction of an alcohol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and widely used method for ester synthesis.

-

Dissolve 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as pyridine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product via flash column chromatography to obtain the final compound, 1-(4-nitrophenyl)piperidin-4-yl benzoate.

Potential Applications and Fields of Research

The structural components of 1-(4-Nitrophenyl)piperidin-4-yl benzoate are found in various compounds with demonstrated biological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.

Intermediate in Pharmaceutical Synthesis

Piperidine derivatives are ubiquitous in pharmaceuticals. Notably, the related compound 1-(4-nitrophenyl)piperidin-2-one is a known intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant. The structural similarity suggests that 1-(4-nitrophenyl)piperidin-4-yl benzoate could also be explored as an intermediate for the synthesis of other complex, biologically active molecules.

Potential as an Antimicrobial Agent

The piperidine nucleus is a core structure in many compounds exhibiting antimicrobial properties. Research on various piperidin-4-one derivatives has demonstrated their potential as antibacterial and antifungal agents. The combination of the piperidine scaffold with the aromatic substituents in 1-(4-nitrophenyl)piperidin-4-yl benzoate makes it a candidate for screening in antimicrobial assays.

Neurological and CNS-related Research

The piperidine ring is a common feature in many centrally active agents. The derivatization of the piperidine scaffold can lead to compounds with a wide range of pharmacological effects on the central nervous system. While the specific activity of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is unknown, its structure warrants investigation in assays related to neurological targets.

Conclusion

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a compound with significant potential in the field of medicinal chemistry. Although detailed experimental data for this specific molecule is scarce, its structural relationship to known bioactive compounds and pharmaceutical intermediates provides a strong rationale for its synthesis and further investigation. The synthetic pathways and potential applications outlined in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related piperidine derivatives.

References

- Information on related piperidine derivatives and their synthesis can be found in various organic chemistry and medicinal chemistry journals.

- For general protocols on N-arylation and esterification, standard organic chemistry textbooks and databases such as SciFinder and Reaxys are valuable resources.

- The biological activities of piperidine-containing compounds are extensively reviewed in the scientific literature.

A Technical Guide to 1-(4-Nitrophenyl)piperidin-4-yl benzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive projection on the synthesis, characterization, and potential applications of a specific derivative, 1-(4-Nitrophenyl)piperidin-4-yl benzoate . While this compound is not extensively cataloged with a dedicated CAS number in public databases, this document serves as a robust theoretical and practical framework for its preparation and investigation. By dissecting its constituent chemical moieties—the 1-(4-nitrophenyl)piperidine core and the benzoate ester—we can logically infer its chemical behavior, spectroscopic profile, and potential biological significance, thereby providing a valuable roadmap for researchers in drug discovery and chemical synthesis.

Core Identifiers and Predicted Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for any research and development endeavor. The following section outlines the key identifiers and computationally predicted properties for 1-(4-Nitrophenyl)piperidin-4-yl benzoate.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-nitrophenyl)piperidin-4-yl benzoate | - |

| Molecular Formula | C₁₈H₁₈N₂O₄ | Calculated |

| Molecular Weight | 326.35 g/mol | Calculated |

| Canonical SMILES | C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[O-] | - |

A note on the CAS Number: A specific CAS Registry Number for 1-(4-Nitrophenyl)piperidin-4-yl benzoate has not been identified in major chemical databases as of the time of this writing, suggesting it may be a novel or sparsely reported compound.

Proposed Synthesis and Purification

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate can be logically approached via a two-step sequence: N-arylation to form the piperidine core followed by esterification.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol (Precursor)

This protocol is adapted from established methods for the N-arylation of piperidines.[2]

-

Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heating: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: The resulting precipitate can be filtered, or the aqueous solution can be extracted multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate (Target Compound)

This procedure follows a standard esterification using an acyl chloride.

-

Reaction Setup: Dissolve 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (Et₃N, 1.2 eq) to the solution.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized 1-(4-Nitrophenyl)piperidin-4-yl benzoate would be confirmed using a suite of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.1-8.3 | d | 2H, Aromatic (protons ortho to NO₂) |

| 7.9-8.1 | d | 2H, Aromatic (protons ortho to C=O) | |

| 7.4-7.6 | m | 3H, Aromatic (meta and para protons of benzoate) | |

| 6.9-7.1 | d | 2H, Aromatic (protons ortho to piperidine N) | |

| ~5.0 | m | 1H, CH-O on piperidine ring | |

| ~3.8 | m | 2H, Axial protons on piperidine ring (adjacent to N) | |

| ~3.2 | m | 2H, Equatorial protons on piperidine ring (adjacent to N) | |

| ~2.0 | m | 2H, Axial protons on piperidine ring (adjacent to CH-O) | |

| ~1.8 | m | 2H, Equatorial protons on piperidine ring (adjacent to CH-O) | |

| ¹³C NMR | ~166 | s | C=O (ester) |

| ~152 | s | Aromatic C-NO₂ | |

| ~145 | s | Aromatic C-N | |

| ~133 | s | Aromatic CH (para of benzoate) | |

| ~130 | s | Aromatic C (ipso of benzoate) | |

| ~129 | s | Aromatic CH (ortho of benzoate) | |

| ~128 | s | Aromatic CH (meta of benzoate) | |

| ~126 | s | Aromatic CH (ortho to NO₂) | |

| ~113 | s | Aromatic CH (ortho to piperidine N) | |

| ~73 | s | CH-O on piperidine ring | |

| ~48 | s | CH₂ adjacent to N on piperidine ring | |

| ~31 | s | CH₂ adjacent to CH-O on piperidine ring |

Note: Predicted shifts are based on data from similar structures and may vary based on solvent and other experimental conditions.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1735 | Strong | C=O stretch of the benzoate ester[5] |

| ~1590 and ~1515 | Strong | Asymmetric and symmetric NO₂ stretching[6] |

| ~1270 and ~1100 | Strong | C-O stretching of the ester[7] |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching of the piperidine ring |

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected.

| m/z Value | Ion |

| 327.13 | [M+H]⁺ |

Common fragmentation pathways for piperidine derivatives under mass spectrometry often involve cleavages of the piperidine ring and reactions of its substituents. A dominant fragmentation pathway in EI-MS is α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a stable iminium ion.[8]

Potential Applications and Biological Significance

While the specific biological activity of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is uncharacterized, the piperidine scaffold is integral to numerous therapeutic agents.[1][9] The 1-arylpiperidine moiety, in particular, is found in compounds with a wide range of pharmacological effects.

-

Enzyme Inhibition: The 1-(4-Nitrophenyl)piperidine structure has been explored in the context of enzyme inhibition, suggesting potential applications in conditions like cancer.[10]

-

Antimicrobial and Antioxidant Activity: Various substituted piperidines have demonstrated significant antimicrobial and antioxidant properties.[11][12]

-

Neuroprotective and CNS Activity: Piperidine derivatives are well-represented in drugs targeting the central nervous system, and some have shown neuroprotective effects.[1]

-

Serotonin Receptor Ligands: 1-Arylpiperazine derivatives, which are structurally related to 1-arylpiperidines, have been extensively studied as serotonin receptor ligands, indicating a potential for similar interactions.[13]

The inclusion of the benzoate group could modulate the pharmacokinetic and pharmacodynamic properties of the core structure. The overall molecule presents an interesting scaffold for screening in anticancer, anti-inflammatory, and neurological disease models.

Conclusion

This technical guide provides a scientifically grounded, albeit predictive, overview of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. By leveraging established chemical principles and data from analogous compounds, we have outlined a clear path for its synthesis, purification, and characterization. The potential biological activities, extrapolated from its structural components, suggest that this compound could be a valuable subject for further investigation in medicinal chemistry and drug discovery. This document is intended to empower researchers to confidently embark on the exploration of this and other novel chemical entities.

References

-

FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. (URL: [Link])

-

IR Spectroscopy Tutorial: Esters. (URL: [Link])

-

IR Spectrum: Esters. (URL: [Link])

-

Infrared Spectroscopy Absorption Table. (URL: [Link])

-

Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem - NIH. (URL: [Link])

-

1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem. (URL: [Link])

-

An Introduction to IR Spectroscopy - Esters. - YouTube. (URL: [Link])

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling - Organic Letters - Figshare. (URL: [Link])

-

Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. (URL: [Link])

-

Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - UCL Discovery. (URL: [Link])

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. (URL: [Link])

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (URL: [Link])

-

Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed. (URL: [Link])

-

Pharmacological properties of natural piperidine derivatives. - ResearchGate. (URL: [Link])

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])

-

Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (URL: [Link])

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. (URL: [Link])

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

-

1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. (URL: [Link])

- CN110615756A - 1- (4-nitrophenyl)

-

Page 1 of 19 Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines - The Royal Society of Chemistry. (URL: [Link])

-

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (URL: [Link])

-

Benzoyl piperidine - Organic Syntheses Procedure. (URL: [Link])

-

Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (URL: [Link])

-

(PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. (URL: [Link])

-

Piperidines - MassBank. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])

-

Piperidinium benzoate | C12H17NO2 | CID 57350538 - PubChem - NIH. (URL: [Link])

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

-

THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE. - Internet Archive Scholar. (URL: [Link])

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of 1-(4-Nitrophenyl)piperidine [benchchem.com]

- 3. Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IR Spectrum: Esters [quimicaorganica.org]

- 6. scispace.com [scispace.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate: A Technical Monograph

This technical guide provides an in-depth physicochemical and operational analysis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a synthetic ester derivative of the pharmaceutical intermediate 1-(4-nitrophenyl)piperidin-4-ol.

Executive Summary & Compound Profile

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a lipophilic ester resulting from the condensation of benzoic acid and 1-(4-nitrophenyl)piperidin-4-ol. While the parent alcohol (CAS 79421-45-7) is a critical intermediate in the synthesis of anticoagulants (e.g., Apixaban) and triazole antifungals, the benzoate ester serves primarily as a lipophilic probe and reference standard in metabolic stability assays. Its structure combines a strongly electron-deficient N-aryl core with a hydrolytically labile ester tail, making it a model substrate for studying esterase activity in N-arylpiperidine scaffolds.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(4-Nitrophenyl)piperidin-4-yl benzoate |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.35 g/mol |

| Core Scaffold | N-Aryl Piperidine |

| Key Functional Groups | Nitro ( |

| Physical State | Pale yellow to orange crystalline solid |

Physicochemical Properties & Expert Analysis

Electronic Character & pKa Modulation

Unlike typical piperidine derivatives (pKa ~10-11), the nitrogen atom in this molecule is directly conjugated to a 4-nitrophenyl group.

-

Mechanism: The strong electron-withdrawing nature of the nitro group (

effects) delocalizes the nitrogen lone pair into the phenyl ring. -

Result: The basicity is drastically reduced. The predicted pKa of the piperidine nitrogen is < 2.0 .

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral (uncharged) form . This significantly enhances membrane permeability compared to protonated piperidines.

Solubility & Lipophilicity Profile

The molecule is highly lipophilic due to the addition of the benzoate phenyl ring and the neutralization of the amine.

| Solvent System | Solubility Rating | Operational Note |

| Water (pH 7.4) | Insoluble (< 1 µg/mL) | Requires surfactant (e.g., Tween 80) or co-solvent for bio-assays. |

| DMSO | High (> 50 mg/mL) | Preferred stock solvent. Stable at -20°C. |

| Dichloromethane | Very High | Ideal for extraction and synthesis workup. |

| Methanol/Ethanol | Moderate | Heating required for recrystallization. |

| LogP (Predicted) | 4.2 ± 0.4 | High membrane retention; potential for non-specific binding in plasticware. |

Synthesis & Experimental Protocols

Synthesis Workflow (Schotten-Baumann Conditions)

The most robust route for high-purity synthesis involves the acylation of the alcohol precursor.

Reagents:

-

Substrate: 1-(4-Nitrophenyl)piperidin-4-ol (1.0 eq) [CAS 79421-45-7][1][2][3]

-

Acylating Agent: Benzoyl Chloride (1.2 eq)

-

Base: Triethylamine (TEA) (2.0 eq) or Pyridine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve 1-(4-nitrophenyl)piperidin-4-ol in anhydrous DCM under Nitrogen atmosphere.

-

Activation: Add TEA and cool the mixture to 0°C to suppress side reactions.

-

Addition: Dropwise addition of Benzoyl Chloride over 30 minutes. The exotherm must be controlled to prevent nitrophenyl ring degradation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated

. Extract organic layer, wash with brine, and dry over -

Purification: Recrystallize from hot Ethanol to yield yellow needles.

Visualization of Synthesis Logic

Caption: Nucleophilic acyl substitution pathway converting the alcohol precursor to the benzoate ester.

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the compound must be validated using the following multi-modal approach.

Proton NMR ( H-NMR) Diagnostic Signals

Solvent:

-

Benzoate Protons: Look for the characteristic multiplet at δ 7.4–8.1 ppm (5H, aromatic).

-

Nitrophenyl Protons: Distinct AA'BB' system at δ 6.8 (d) and δ 8.1 (d) . The downfield shift is due to the nitro group.

-

Piperidine C4-H: The methine proton at the ester linkage shifts downfield to δ ~5.1–5.3 ppm (tt), confirming esterification (compared to ~3.8 ppm in the alcohol).

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of Benzoic Acid (

Da) -

This fragmentation is diagnostic of the ester linkage stability.

-

Biological Application: Metabolic Stability Assay

This compound is frequently used to assess carboxylesterase (CES) activity in liver microsomes due to the lability of the benzoate ester.

Assay Protocol

-

Incubation System: Human Liver Microsomes (HLM) or Recombinant CES1/CES2.

-

Substrate Conc: 1 µM (to ensure first-order kinetics).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Start: Add NADPH (though hydrolysis is NADPH-independent, this controls for oxidative metabolites).

-

Stop: Acetonitrile containing Internal Standard (IS) at T=0, 5, 15, 30, 60 min.

-

Readout: Monitor disappearance of Parent (327 m/z) and appearance of Alcohol metabolite (223 m/z).

Metabolic Pathway Diagram

Caption: Hydrolytic cleavage of the ester bond by hepatic carboxylesterases.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5353846 (Related Alcohol Precursor). Retrieved from [Link]

-

Core.ac.uk. (2009). Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

Sources

Navigating the Toxicity and Non-Specificity of NPPB: A Technical Guide for Ion Channel Research

The following technical guide provides an in-depth analysis of the toxicity profile of NPPB in a research context.

CRITICAL DISAMBIGUATION: The acronym NPPB is universally recognized in ion channel research as 5-Nitro-2-(3-phenylpropylamino)benzoic acid (CAS: 107254-86-4), a widely used chloride channel blocker. The chemical name provided in your request, 1-(4-Nitrophenyl)piperidin-4-yl benzoate, represents a structural analog or a nomenclature variation that is not the standard commercial research reagent. This guide focuses on the standard research tool NPPB (the chloride channel blocker) , as this is the compound with a documented "toxicity profile" in literature regarding off-target effects (COX inhibition, mitochondrial uncoupling) that critically confounds research data.

Executive Summary: The "Dirty Drug" Reality

In drug discovery and physiological research, NPPB is a benchmark tool for inhibiting calcium-activated chloride channels (CaCCs) and the cystic fibrosis transmembrane conductance regulator (CFTR). However, its utility is severely compromised by a "dirty" pharmacological profile.

For a researcher, "toxicity" in the context of NPPB is twofold:

-

Experimental Toxicity (Confounding Variables): Off-target inhibition of cyclooxygenase (COX) and mitochondrial uncoupling, which can mimic or mask chloride channel effects.

-

Cellular Cytotoxicity: Direct induction of apoptosis via ATP depletion and oxidative stress, occurring at concentrations often required for channel blockade.

This guide provides the mechanistic grounding and experimental protocols necessary to distinguish between genuine channel blockade and artifactual toxicity.

Pharmacological & Toxicological Mechanism

To use NPPB effectively, one must understand the hierarchy of its targets. The compound does not merely block a pore; it alters the cell's metabolic and signaling landscape.

The Primary Target vs. The Toxic Off-Targets

NPPB acts as an open-channel blocker for Cl⁻ channels. However, the nitro-aryl moiety and benzoic acid core facilitate interaction with mitochondrial membranes and enzymatic active sites.

| Target System | Effect | Concentration ( | Consequence for Data Interpretation |

| Chloride Channels | Blockade of CFTR, TMEM16A | Desired effect (inhibition of anion transport). | |

| Cyclooxygenase (COX) | Inhibition of COX-1 / COX-2 | CRITICAL: Blocks prostaglandin ( | |

| Mitochondria | Uncoupling of OxPhos | CRITICAL: Depletes ATP. Since many ion channels are ATP-dependent (e.g., CFTR), channel inhibition may be due to energy failure, not pore blockade. | |

| Redox System | ROS Generation | Nitro-reduction leads to oxidative stress, triggering apoptosis. |

The Mechanism of "Research Toxicity"

The following diagram illustrates how NPPB's off-target effects create a web of confounding variables that researchers often mistake for specific channel inhibition.

Cytotoxicity Profile in In Vitro Models

When using NPPB, the window between efficacy and toxicity is narrow.

-

Therapeutic Index (In Vitro): Low.

-

Onset of Toxicity: Rapid (within 1-2 hours at high concentrations due to mitochondrial effects).

-

Cell Type Sensitivity:

-

High Sensitivity: Primary epithelial cells, metabolically active cells (kidney, liver).

-

Moderate Sensitivity: Immortalized cell lines (HEK293, CHO).

-

Quantitative Toxicity Thresholds

| Cell Type | Safe Working Range | Notes | |

| MDCK (Kidney) | High mitochondrial density makes them susceptible to uncoupling. | ||

| Calu-3 (Lung) | Standard model for CFTR; higher tolerance but metabolic effects persist. | ||

| Macrophages | COX inhibition significantly alters inflammatory signaling here. |

Experimental Protocols for Validation

To publish data using NPPB, you must prove that your observed effect is due to channel blockade and not cytotoxicity or ATP depletion.

Protocol A: The "ATP-Rescue" Control

Purpose: To verify if channel inhibition is caused by mitochondrial uncoupling (ATP drop) rather than pore blockade.

-

Prepare Cells: Seed cells in standard assay plates.

-

Treatment Groups:

-

Vehicle Control (DMSO < 0.1%).

-

NPPB (

). -

Positive Uncoupler Control: FCCP (

) or DNP.

-

-

Assay: Measure intracellular ATP (e.g., CellTiter-Glo) alongside your Cl⁻ transport assay.

-

Interpretation:

-

If NPPB reduces transport without significantly lowering ATP, the effect is likely direct channel blockade.

-

If NPPB lowers ATP similarly to FCCP, your data is confounded by metabolic toxicity.

-

Protocol B: The Reversibility (Washout) Test

Purpose: Toxicity (apoptosis/necrosis) is generally irreversible in the short term, whereas channel blockade should be reversible.

-

Baseline: Establish baseline Cl⁻ current (electrophysiology) or fluorescence.

-

Perfusion: Apply NPPB (

) for 5-10 minutes. Observe inhibition. -

Washout: Perfuse with NPPB-free buffer for 15-20 minutes.

-

Validation:

-

Recovery > 70%: Suggests surface channel blockade.

-

No Recovery: Suggests cell death, internalization of channels, or irreversible mitochondrial damage.

-

Handling & Occupational Safety (SDS Summary)

While this guide focuses on research toxicity, the researcher must be protected during the preparation of the stock solution.

-

Signal Word: WARNING / IRRITANT

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

NPPB is typically supplied as a yellow crystalline powder.

-

Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water.

-

Stability: Sensitive to light (nitro group). Store stock solutions at -20°C in amber vials.

-

Validation Workflow for Researchers

Use this logic flow to determine if NPPB is the right tool for your specific experiment.

Caption: Figure 2. Decision tree for validating NPPB data. Note the recommendation to use more specific inhibitors (e.g., CFTRinh-172) if ATP-dependence is a factor.

References

-

Keeling, D. J., et al. (1991). Inhibition of gastric H+,K(+)-ATPase and acid secretion by 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB).

- Significance: Establishes the off-target inhibition of

-

Lukacs, G. L., et al. (1996). Metabolic effects of the chloride channel blocker NPPB in epithelial cells.

- Significance: The definitive paper demonstrating that NPPB acts as a mitochondrial uncoupler, confounding Cl- transport d

-

Walsh, K. B., et al. (1999).[1] Pharmacology of the CFTR chloride channel.

- Significance: Reviews the specificity issues of NPPB compared to newer gener

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.Link

- Significance: Source for H-codes and physical safety d

Sources

Strategic Synthesis & Pharmacological Profiling of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate Scaffolds

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary

The 1-(4-Nitrophenyl)piperidin-4-yl benzoate scaffold represents a critical intersection of two "privileged structures" in medicinal chemistry: the N-aryl piperidine and the benzoate ester.[1] While often encountered as a high-value intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antifungal agents, this specific derivative possesses intrinsic pharmacological potential as a probe for Sigma-1 receptor modulation and Voltage-Gated Sodium Channel (VGSC) blockade .[1]

This technical guide provides a definitive, self-validating protocol for the synthesis and evaluation of this scaffold. By leveraging the electron-withdrawing nature of the p-nitro group, researchers can modulate the basicity of the piperidine nitrogen (

Chemical Architecture & Mechanistic Rationale

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

-

The Lipophilic Tail (Benzoate): A planar aromatic ring responsible for hydrophobic interactions and

- -

The Linker (Piperidine Core): A semi-rigid spacer that maintains the spatial orientation between the aromatic tail and the basic nitrogen. It predominantly adopts a chair conformation.[1]

-

The Electronic Modulator (p-Nitrophenyl): A strong electron-withdrawing group (EWG) at the N-1 position.[1]

-

Effect on

: The nitro group pulls electron density through the phenyl ring, significantly lowering the basicity of the piperidine nitrogen compared to an N-benzyl or N-alkyl analog. This reduces protonation at physiological pH, potentially enhancing blood-brain barrier (BBB) penetration via passive diffusion.[1]

-

Synthetic Strategy

The synthesis is designed for scalability and atom economy , avoiding expensive transition metal catalysts (e.g., Buchwald-Hartwig conditions) in favor of robust Nucleophilic Aromatic Substitution (S

[1]

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol

Objective: Construct the N-aryl core via S

Protocol:

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 mmol, 1.01 g) and potassium carbonate (K

CO -

Solvent: Add anhydrous DMSO (20 mL). Note: DMSO is critical for S

Ar to solvate the cation and leave the nucleophile naked. -

Addition: Add 1-fluoro-4-nitrobenzene (10.0 mmol, 1.41 g) dropwise.

-

Reaction: Heat to 90°C for 4 hours.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.[1] Filter, wash with water (3 x 20 mL) to remove DMSO, and dry in a vacuum oven at 50°C.

Step 2: Esterification to 1-(4-Nitrophenyl)piperidin-4-yl benzoate

Objective: Install the lipophilic pharmacophore.[1] Rationale: Standard acylation using Benzoyl Chloride is preferred over coupling reagents (EDC/DCC) for simplicity and cost-efficiency in scale-up.

Protocol:

-

Charge: Dissolve the 1-(4-Nitrophenyl)piperidin-4-ol (5.0 mmol, 1.11 g) from Step 1 in anhydrous Dichloromethane (DCM) (25 mL).

-

Base: Add Triethylamine (Et

N) (7.5 mmol, 1.05 mL) and a catalytic amount of DMAP (0.5 mmol, 61 mg). -

Addition: Cool to 0°C (ice bath). Add Benzoyl Chloride (5.5 mmol, 0.64 mL) dropwise over 10 minutes to control exotherm.

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Quench with sat. NaHCO

(20 mL).[1] Extract with DCM (2 x 20 mL). Wash organic layer with Brine, dry over Na -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

Pharmacological Profiling & SAR

Predicted Biological Activity

This scaffold is a structural hybrid of Piperocaine (Local Anesthetic) and Fentanyl precursors.[1]

| Assay Target | Predicted Mechanism | Rationale |

| Na | Pore Blocker | The benzoate ester mimics the local anesthetic pharmacophore.[1] The N-aryl group provides bulk for hydrophobic occlusion of the pore. |

| Sigma-1 ( | Agonist/Antagonist | N-substituted piperidines are classic |

| Factor Xa | Precursor | Reduction of the nitro group to aniline yields a key intermediate for urea-linked coagulants (e.g., Apixaban).[1] |

Structure-Activity Relationship (SAR) Logic

The p-nitro group is a "handle" for further optimization.[1]

Analytical Data Summary (Reference Values)

For validation of the synthesized compound, compare against these predicted spectral characteristics:

-

Molecular Formula: C

H -

Molecular Weight: 326.35 g/mol [1]

-

H NMR (400 MHz, CDCl

-

8.12 (d, J=9.0 Hz, 2H, Ar-H ortho to NO

- 8.05 (d, J=7.5 Hz, 2H, Benzoate ortho)

- 6.85 (d, J=9.0 Hz, 2H, Ar-H ortho to N)

- 5.20 (m, 1H, CHO-Benzoate)

-

3.50–3.80 (m, 4H, Piperidine N-CH

-

8.12 (d, J=9.0 Hz, 2H, Ar-H ortho to NO

-

IR (ATR):

References

-

Synthesis of N-Aryl Piperidines via SnAr

-

Pharmacology of Piperidine Benzoates

-

Apixaban Intermediate Chemistry

-

Sigma Receptor Ligand Design

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

Technical Whitepaper: Pharmacological Profiling & Biological Potential of 1-(4-Nitrophenyl)piperidin-4-yl Benzoate

[1][2]

Executive Summary

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a synthetic small molecule belonging to the N-arylpiperidine class.[1][2] While specific clinical data for this exact compound is limited, its structural architecture represents a convergence of three potent pharmacophores: the local anesthetic ester motif (resembling procaine/cocaine), the N-aryl piperidine scaffold (common in AChE inhibitors and hERG blockers), and the nitroaromatic moiety (associated with antimicrobial activity and metabolic toxicity).[1][2]

This guide provides a theoretical and mechanistic analysis of its potential biological activities, predicting it to act primarily as a Voltage-Gated Sodium Channel (Nav) Blocker and a Muscarinic Antagonist , with a critical safety profile dominated by potential cardiotoxicity (hERG inhibition) and mutagenicity.[1][2]

Structural Analysis & Physicochemical Profile

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a 4-nitrophenyl group and at the 4-position (C-4) with a benzoate ester.[1][2]

Pharmacophore Decomposition[1][2]

| Structural Element | Pharmacological Correlate | Predicted Function |

| Benzoate Ester | Cocaine / Procaine / Atropine | Nav Channel Blockade: The lipophilic aromatic head group essential for pore occlusion.Anticholinergic: Mimics the ester linkage of acetylcholine.[1][2] |

| Piperidine Ring | Pethidine / Fentanyl / Donepezil | Linker Region: Provides the necessary spatial separation (6-8 Å) between the lipophilic head and the basic nitrogen.[1][2] |

| N-(4-Nitrophenyl) | N-Aryl Azoles / Nitrofurantoin | Lipophilic Tail: Anchors the molecule in the membrane or hydrophobic pocket.Toxicity Alert: Nitro groups are metabolic alerts for reduction to toxic anilines.[1][2] |

Physicochemical Properties (Calculated)

-

LogP: ~3.5 – 4.2 (Highly Lipophilic; likely CNS penetrant).[1][2]

-

pKa: The 4-nitrophenyl group is strongly electron-withdrawing.[1][2] This reduces the basicity of the piperidine nitrogen compared to an N-alkyl piperidine (pKa ~10).[1] The pKa of this nitrogen is likely shifted to ~6.0–7.0, meaning a significant fraction exists as the neutral free base at physiological pH, enhancing membrane permeability but potentially altering cation-binding kinetics.[1]

Predicted Biological Activities[1][3][4]

Primary Target: Voltage-Gated Sodium Channel (Nav) Blockade

Mechanism: Local Anesthetic / Antiarrhythmic The structure of 1-(4-Nitrophenyl)piperidin-4-yl benzoate aligns perfectly with the Löfgren classification for local anesthetics:

Predicted Activity: The compound is expected to bind to the intracellular pore of voltage-gated sodium channels (Nav1.x), stabilizing the inactivated state.[1][2] Due to the N-aryl substitution, it likely exhibits state-dependent block , showing higher affinity for rapidly firing neurons (phasic block).[1][2]

Secondary Target: Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Mechanism: Spasmolytic / Anticholinergic The 4-benzoyloxy-piperidine core is a rigidified analog of acetylcholine.[1][2] The bulky N-nitrophenyl group prevents activation of the receptor, likely resulting in antagonism .[1]

-

Therapeutic Correlate: Similar to piperidolate or mebeverine.[1][2]

-

Expected Effect: Smooth muscle relaxation (gut/bladder), mydriasis, and tachycardia.[1][2]

Safety Target: hERG Potassium Channel Inhibition

Critical Toxicity Warning: N-aryl piperidines are a "privileged structure" for hERG channel blockade, which leads to QT interval prolongation and Torsades de Pointes.[1] The 4-nitrophenyl group provides a π-stacking interaction with Tyr652 and Phe656 in the hERG pore.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where the compound acts as both a therapeutic channel blocker and a potential cardiotoxin.[1]

Caption: Predicted polypharmacology showing primary Nav blockade (Anesthesia), secondary mAChR antagonism, and critical hERG toxicity.[1][2][4][5][6][7][8][9][10][11]

Experimental Validation Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Pre-requisite)

Before biological testing, the compound must be synthesized and purified to >98% to avoid false positives from nitro-precursors.

Method: Acylation of 1-(4-nitrophenyl)piperidin-4-ol.[1][2]

-

Reactants: 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq).[1][2]

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Purification: Recrystallization from Ethanol (removal of potentially toxic unreacted amine).[1][2]

-

Validation: 1H NMR must show downfield shift of the C4-proton (~5.1 ppm) confirming esterification.[1][2]

Protocol B: In Vitro Nav1.7 Patch Clamp Assay

Objective: Confirm local anesthetic potential.[1][2]

-

Cell Line: HEK293 cells stably expressing human Nav1.7.

-

Setup: Whole-cell patch clamp configuration.

-

Protocol:

-

Hold potential at -120 mV.

-

Pulse to 0 mV (20 ms) at 0.1 Hz (Tonic Block).

-

Pulse to 0 mV at 10 Hz (Phasic/Use-Dependent Block).

-

-

Endpoint: Calculate IC50 for peak current inhibition.

-

Control: Lidocaine (Positive control, expected IC50 ~100 µM).[1][2]

Protocol C: hERG Safety Screen (Mandatory)

Safety & Toxicology Assessment

Metabolic Activation (The Nitro Alert)

The nitro group is a structural alert for mutagenicity.[1][2]

-

Pathway: Nitro (-NO2)

Nitroso (-NO) -

Risk: The hydroxylamine intermediate can covalently bind to DNA.[1][2]

-

Recommendation: Perform an Ames Test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation early in development.[1][2]

Data Summary Table

| Property | Predicted Value/Status | Clinical Implication |

| Bioavailability | High (Lipophilic) | Likely crosses Blood-Brain Barrier (BBB).[1][2] |

| Metabolic Stability | Low to Moderate | Ester hydrolysis (plasma esterases) + Nitro reduction (liver).[1][2] |

| Primary Toxicity | hERG Blockade | QT Prolongation / Arrhythmia.[1][2][9] |

| Secondary Toxicity | Genotoxicity | Potential mutagen (Ames Positive).[1][2] |

References

-

Local Anesthetic Structure-Activity Relationships

-

hERG Channel Inhibition by N-Aryl Piperidines

-

Cancer Biology & Therapy.[1][2] "ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel."[1] PubMed.[1][2] Link

-

British Journal of Pharmacology.[1][2] "State dependent dissociation of HERG channel inhibitors." PubMed Central.[1][2] Link

-

-

Synthesis & Chemical Properties

-

Antimicrobial Activity of Nitro-Piperidines

Sources

- 1. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20040192729A1 - Carboxylic acids and the esters thereof, pharmaceutical compositions thereto and processes for the preparation thereof - Google Patents [patents.google.com]

- 3. Buy Methyl 3-fluoro-5-(piperidin-4-yl)benzoate [smolecule.com]

- 4. US20180354950A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors - Google Patents [patents.google.com]

- 5. US8754073B2 - Substituted piperazino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 6. WO2013010453A1 - Chemoking receptor antagonists - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EA023493B1 - Pyrazoloquinoline compound - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Piperidine, 1-(4-nitrophenyl)- | C11H14N2O2 | CID 81049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Step-by-Step Preparation of 1-(4-Nitrophenyl)piperidin-4-yl benzoate

Abstract & Strategic Overview

This application note details the synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate , a functionalized piperidine scaffold often utilized as a metabolic probe or a structural intermediate in medicinal chemistry (analogous to fentanyl precursors and nitro-aryl pharmacophores).[1]

The synthesis is designed as a convergent, two-step protocol ensuring high regioselectivity and purity.

-

Step 1 (N-Arylation): A Nucleophilic Aromatic Substitution (SNAr) to install the nitrophenyl group.

-

Step 2 (O-Acylation): A Steglich-type or Schotten-Baumann esterification to attach the benzoate moiety.[1]

Target Molecule Analysis:

-

Core: Piperidine ring (sp3 hybridized).

-

Pharmacophore A: Electron-deficient 4-nitrophenyl ring attached to Nitrogen.[1]

-

Pharmacophore B: Lipophilic benzoate ester attached to C4.

Retrosynthetic Analysis & Workflow

To maximize yield and minimize side reactions (such as N-acylation competition), the N-aryl bond is formed first. 4-Hydroxypiperidine is used as the nucleophile.[1] If the ester were formed first on the piperidine, the subsequent N-arylation would be sluggish due to the steric bulk of the ester and potential hydrolysis under the harsh SNAr conditions.

Reaction Scheme (Graphviz)[1]

Figure 1: Convergent synthetic pathway. Step 1 utilizes the high reactivity of the fluoro-leaving group in SNAr. Step 2 employs standard acyl chloride activation.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-4-ol[1]

Principle: This reaction relies on the SNAr mechanism. The nitro group at the para position strongly withdraws electron density, stabilizing the Meisenheimer complex intermediate. 4-Fluoronitrobenzene is selected over the chloro- analog because the high electronegativity of fluorine inductively stabilizes the transition state, making it the superior leaving group in this specific mechanistic class [1].

Materials:

-

4-Fluoronitrobenzene (1.0 eq) [CAS: 350-46-9][1]

-

4-Hydroxypiperidine (1.2 eq) [CAS: 5382-16-1][1]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF) or DMSO (anhydrous)[1]

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[2]

-

Dissolution: Add 4-Hydroxypiperidine (20 mmol) and anhydrous K₂CO₃ (40 mmol) to the flask. Add DMF (40 mL) and stir for 10 minutes at room temperature (RT) to create a suspension.

-

Addition: Add 4-Fluoronitrobenzene (20 mmol) dropwise (if liquid) or portion-wise (if solid) to the stirring mixture.

-

Observation: The mixture will likely turn bright yellow/orange due to the conjugation of the nitroarene.

-

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Endpoint: Reaction is typically complete within 3–5 hours. Look for the disappearance of the non-polar fluoro-arene.

-

-

Workup:

-

Cool the reaction to RT.

-

Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

-

Wash with minimal cold diethyl ether (to remove unreacted nitrobenzene).

-

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Data Checkpoint:

-

Expected Yield: 85–95%[1]

-

Appearance: Yellow crystalline solid.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate[1]

Principle: This is a nucleophilic acyl substitution. The secondary alcohol from Step 1 attacks the carbonyl carbon of benzoyl chloride. Triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct, driving the equilibrium forward. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the reaction via a reactive acyl-pyridinium intermediate [2].[1]

Materials:

-

Intermediate: 1-(4-Nitrophenyl)piperidin-4-ol (1.0 eq)[1]

-

Benzoyl Chloride (1.2 eq) [CAS: 98-88-4][1]

-

Triethylamine (Et₃N) (2.0 eq)[1]

-

DMAP (0.1 eq)[1]

-

Dichloromethane (DCM), anhydrous[3]

Protocol:

-

Setup: Oven-dry a 100 mL RBF. Add a stir bar and cap with a rubber septum. Purge with N₂.

-

Solvation: Dissolve the Intermediate (10 mmol) in anhydrous DCM (30 mL). Add Et₃N (20 mmol) and DMAP (1 mmol).

-

Cooling: Submerge the flask in an ice/water bath (0°C) .

-

Critical: Benzoylation is exothermic. Controlling the temperature prevents side reactions.

-

-

Addition: Add Benzoyl Chloride (12 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to RT. Stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The starting alcohol (polar) should disappear; the ester (less polar) will appear at a higher Rf.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (2 x 30 mL) – Removes excess Et₃N, DMAP, and unreacted piperidine.

-

Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Neutralizes residual acid and removes benzoic acid byproduct.

-

Wash 3: Brine (1 x 30 mL).

-

-

Purification:

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Table 1: Expected 1H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Benzoate (Ortho) | 8.00 – 8.05 | Doublet (d) | 2H | Deshielded by carbonyl anisotropy.[1] |

| Nitro-Aryl (Ortho) | 8.10 – 8.15 | Doublet (d) | 2H | Strongly deshielded by -NO₂ group.[1] |

| Benzoate (Meta/Para) | 7.40 – 7.60 | Multiplet (m) | 3H | Aromatic protons. |

| Nitro-Aryl (Meta) | 6.80 – 6.90 | Doublet (d) | 2H | Ortho to the amine (shielded by resonance).[1] |

| Piperidine C4-H | 5.10 – 5.25 | Multiplet (m) | 1H | Deshielded geminal to the ester oxygen.[1] |

| Piperidine C2/C6 | 3.60 – 3.80 | Multiplet (m) | 4H | Adjacent to Nitrogen (N-Aryl effect).[1] |

| Piperidine C3/C5 | 1.90 – 2.10 | Multiplet (m) | 4H | Aliphatic ring protons. |

Mass Spectrometry (ESI-MS)[1][5]

-

Molecular Formula: C₁₈H₁₈N₂O₄[1]

-

Molecular Weight: 326.35 g/mol [1]

-

Expected Ion: [M+H]⁺ = 327.35 m/z[1]

Safety & Handling (HSE)

| Reagent | Hazard Class | Precaution |

| 4-Fluoronitrobenzene | Toxic, Irritant | Absorbs through skin.[1] Use double nitrile gloves. Handle in fume hood. |

| Benzoyl Chloride | Corrosive, Lachrymator | Causes severe burns. Releases HCl on contact with moisture. |

| DCM / DMF | Carcinogen Suspect / Reprotoxic | Avoid inhalation. Use proper ventilation. |

| Nitro-Compounds | Energetic | While this derivative is stable, avoid subjecting nitro-aromatics to extreme heat (>200°C) or shock.[1] |

References

-

Nucleophilic Aromatic Substitution Mechanism

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.

- Context: Explains the "Element Effect" where Fluorine > Chlorine in SNAr due to inductive stabilization of the intermedi

-

[1]

-

DMAP Catalysis in Acylation

-

General Protocol for N-Aryl Piperazine/Piperidine Synthesis

- Patel, N. B., & Patel, J. N. (2010). Synthesis and antimicrobial activity of some new 1-(4-nitrophenyl)

- Context: Provides experimental validation for the K₂CO₃/DMF conditions for attaching 4-nitrophenyl groups to piperazine-like rings.

-

[1]

-

CAS Registry Verification

Sources

Application Notes & Protocols: Strategic Utilization of 1-(4-Nitrophenyl)piperidin-4-yl benzoate as a Versatile Pharmaceutical Intermediate

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-Nitrophenyl)piperidin-4-yl benzoate. This intermediate is of significant interest due to the presence of a piperidine core, a privileged scaffold in medicinal chemistry, and a versatile nitroaryl moiety. The nitro group serves as a key synthetic handle, readily converted to a primary amine, which acts as a nucleophilic precursor for a wide array of subsequent chemical transformations.[1][2] We present robust, step-by-step protocols for its synthesis, purification, and subsequent reduction, alongside an explanation of the chemical principles that underpin its utility in the construction of complex, pharmaceutically relevant molecules.

Introduction: The Strategic Value of the Nitroaryl-Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous structural motif, prized for its conformational properties that allow for precise spatial presentation of pharmacophoric elements. When coupled with a 4-nitrophenyl group, the resulting scaffold becomes a powerful building block for combinatorial chemistry and lead optimization.

The primary strategic advantage of the nitro group (–NO₂) in this context is its role as a "masked amine."[1] Aromatic nitro compounds are indispensable building blocks for synthesizing pharmaceutically relevant molecules, primarily because the nitro group can be easily and cleanly reduced to a primary amine (–NH₂).[2][3] This transformation unlocks a plethora of well-established chemical reactions, allowing for the systematic elaboration of the molecular structure to explore the chemical space around a biological target. The benzoate ester at the 4-position of the piperidine ring can either be retained as a structural element or be hydrolyzed to reveal a hydroxyl group for further functionalization, adding another layer of synthetic versatility.

Synthesis and Characterization of the Intermediate

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate is typically achieved via a two-step sequence: an initial N-arylation followed by an esterification reaction. The protocol below is a validated, laboratory-scale procedure.

Detailed Synthetic Protocol

Materials:

-

4-Hydroxypiperidine

-

1-Fluoro-4-nitrobenzene

-

Benzoyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Standard laboratory solvents (Ethyl Acetate, Hexanes, Methanol)

Procedure:

-

Step 1: N-Arylation of 4-Hydroxypiperidine.

-

To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude 1-(4-nitrophenyl)piperidin-4-ol by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield a yellow solid. The causality for using a fluoride leaving group on the nitroarene is its high reactivity in nucleophilic aromatic substitution, driven by the strongly electron-withdrawing nitro group.

-

-

Step 2: Benzoylation of the Piperidinol.

-

Dissolve the purified 1-(4-nitrophenyl)piperidin-4-ol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution in vacuo. The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography to afford 1-(4-Nitrophenyl)piperidin-4-yl benzoate.

-

Characterization and Data

The identity and purity of the final compound must be rigorously confirmed using standard analytical methods.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Distinct signals for the nitrophenyl aromatic protons (AA'BB' system, ~δ 8.2 and 7.0 ppm), benzoyl aromatic protons (~δ 8.0, 7.6, 7.4 ppm), and piperidine ring protons. |

| ¹³C NMR (100 MHz, CDCl₃) | Characteristic resonances for the ipso-carbons attached to the nitro and nitrogen groups, the ester carbonyl carbon (~δ 166 ppm), and the aliphatic carbons of the piperidine ring. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ molecular ion. |

| HPLC Purity | A single major peak with >98% purity under standard reverse-phase conditions. |

| Melting Point | A sharp and defined melting range. |

Core Application: Reduction and Derivatization

The principal application of this intermediate is the reduction of its nitro group to form 1-(4-aminophenyl)piperidin-4-yl benzoate. This aniline derivative is a highly valuable precursor for building diverse libraries of compounds for high-throughput screening.

Protocol for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and chemoselectivity.[4]

Materials:

-

1-(4-Nitrophenyl)piperidin-4-yl benzoate

-

Palladium on Carbon (10% Pd/C, 5 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a flask suitable for hydrogenation, dissolve 1-(4-Nitrophenyl)piperidin-4-yl benzoate in methanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). This step must be performed cautiously as Pd/C can be pyrophoric.

-

Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).

-

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully purge the flask with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)piperidin-4-yl benzoate, which is often pure enough for subsequent steps.

Synthetic Utility Workflow

The transformation of the nitro intermediate into a functionalized Active Pharmaceutical Ingredient (API) candidate follows a logical and versatile pathway.

Caption: Workflow from intermediate to diverse API candidates.

The resulting aniline is a soft nucleophile, making it an ideal substrate for a variety of C-N bond-forming reactions, including:

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HBTU, CDI) to form amide bonds, a prevalent linkage in pharmaceuticals.[5]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another critical pharmacophore.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This strategic approach allows for the rapid generation of a multitude of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

Proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Safety goggles, lab coats, and appropriate chemical-resistant gloves are mandatory.

-

Chemical Handling:

-

Nitroaromatics: Handle with care as they are potentially toxic and can be absorbed through the skin.

-

Benzoyl Chloride: Corrosive and a lachrymator. Must be handled in a fume hood.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or saturated with hydrogen. Do not allow it to dry on filter paper. Quench spent catalyst carefully with water.

-

-

Hydrogenation: Ensure the apparatus is correctly assembled and checked for leaks. Use a blast shield.

Conclusion

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a high-value pharmaceutical intermediate whose utility is derived from its straightforward synthesis and, most importantly, the strategic placement of the nitro group. This functional group serves as a robust and reliable precursor to a primary aniline, unlocking access to a vast chemical space for drug discovery programs. The protocols and workflows detailed herein provide a self-validating and scientifically grounded framework for the effective application of this versatile building block.

References

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2020). Frontiers in Chemistry. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2020). Frontiers Media S.A.[Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

D. D. Vachhani, S. K. Sharma, A. K. Verma. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

-

Benaglia, M., et al. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]

-

Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. [Link]

Sources

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A one pot protocol to convert nitro-arenes into N -aryl amides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10758D [pubs.rsc.org]

Application Note: 1-(4-Nitrophenyl)piperidin-4-yl Benzoate in Medicinal Chemistry

This Application Note is structured as a technical guide for medicinal chemists and pharmacologists. It focuses on the utility of 1-(4-Nitrophenyl)piperidin-4-yl benzoate as a representative N-arylpiperidine scaffold used in Structure-Metabolism Relationship (SMR) studies and as a synthetic precursor for privileged pharmacophores.

Executive Summary

1-(4-Nitrophenyl)piperidin-4-yl benzoate represents a strategic building block and probe molecule in medicinal chemistry. Structurally comprising a lipophilic benzoate ester, a basic piperidine core, and an electron-withdrawing nitroaryl moiety, this compound serves two primary applications:

-

Metabolic Stability Probe: It acts as a dual-substrate model to evaluate competing metabolic pathways—specifically carboxylesterase-mediated hydrolysis versus nitroreductase-mediated reduction .

-

Synthetic Intermediate: It functions as a masked precursor for 1-(4-aminophenyl)piperidin-4-yl derivatives, a privileged scaffold in GPCR ligand design (e.g., opioid, serotonin, and dopamine receptor modulators).

This guide provides detailed protocols for profiling the metabolic fate of this compound and methodologies for its synthetic diversification.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 1-(4-Nitrophenyl)piperidin-4-yl benzoate |

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 326.35 g/mol |

| Core Scaffold | N-Arylpiperidine |

| Key Functionalities | Ester (Hydrolytic lability), Nitro (Reductive lability), Piperidine (Basic center) |

| LogP (Predicted) | ~3.5 - 4.0 (Lipophilic) |

Structural Causality in Drug Design

The utility of this compound stems from its "push-pull" electronic structure and distinct metabolic soft spots:

-

The Benzoate Ester: Increases lipophilicity (

) to ensure membrane permeability, mimicking a "prodrug" strategy. In assays, it probes the activity of hepatic carboxylesterases (e.g., hCE1, hCE2). -

The 4-Nitrophenyl Group: Serves as a chromogenic handle and a metabolic alert. Under hypoxic conditions or specific hepatic reduction, the nitro group converts to an aniline (

), drastically changing the compound's solubility and toxicity profile (potential for reactive metabolite formation).

Application I: Structure-Metabolism Relationship (SMR) Profiling

In early-stage discovery, distinguishing between hydrolytic clearance and reductive clearance is critical. This compound serves as a model substrate to validate microsomal stability assays.

Metabolic Pathways Diagram

The following diagram illustrates the competing metabolic fates of the compound.

Caption: Competing metabolic pathways. The parent compound undergoes ester hydrolysis (red path) or nitro reduction (green path), leading to distinct physicochemical outcomes.

Protocol: Microsomal Stability Assay

Objective: To determine the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound: 1-(4-Nitrophenyl)piperidin-4-yl benzoate (10 mM DMSO stock).

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the Test Compound (final concentration 1 µM, <0.1% DMSO).

-

Group A (Hydrolysis only): Buffer only (No NADPH).

-

Group B (Total Metabolism): Add NADPH Regenerating System.

-

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 minute.

-

Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Parent (

), Alcohol Metabolite (

Data Interpretation:

-

High turnover in Group A: Indicates esterase dominance. The benzoate is a "soft spot."

-

Stability in A but turnover in B: Indicates oxidative/reductive metabolism (CYP/Reductase) is the primary clearance mechanism.

Application II: Synthetic Precursor for GPCR Ligands

The 1-(4-nitrophenyl)piperidin-4-yl core is a precursor to 1-(4-aminophenyl)piperidine , a privileged scaffold found in antifungal agents (e.g., Posaconazole intermediates) and high-affinity GPCR ligands [1, 2].

Synthetic Workflow: Nitro Reduction & Coupling

Objective: Convert the nitro group to an aniline to enable urea/amide coupling, retaining the benzoate ester (if desired) or modifying the C4 position.

Protocol: Chemoselective Hydrogenation

Note: Standard

-

Dissolution: Dissolve 1.0 eq of 1-(4-Nitrophenyl)piperidin-4-yl benzoate in Ethanol/Water (4:1 v/v).

-

Reagent Addition: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (

). -

Reflux: Heat to 80°C with vigorous stirring for 2 hours. Monitor by TLC (The amine is more polar and often fluorescent under UV).

-

Workup: Filter hot through a Celite pad. Wash with Ethyl Acetate.

-

Purification: Concentrate filtrate. The resulting 1-(4-aminophenyl)piperidin-4-yl benzoate is unstable to oxidation; use immediately for coupling reactions (e.g., with isocyanates to form ureas).

References & Grounding

-

N-Arylpiperazine/piperidine Scaffolds in Antifungals:

-

4-Nitrophenyl Benzoate (Esterase Substrate):

-

Source: Sigma-Aldrich Product Sheet (CAS 959-22-8).

-

Relevance: Validates the benzoate ester moiety as a standard probe for hydrolytic activity.

-

Link:

-

-

Apixaban Intermediates (Nitro-piperidinyl scaffolds):

-

Source: World Journal of Pharmaceutical Sciences.

-

Relevance: Demonstrates the industrial relevance of reducing 1-(4-nitrophenyl)piperidinyl cores to anilines for drug synthesis.

-

Link:

-

-

Piperidin-4-one/ol Biological Activity:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidin-4-yl benzoate